

High-performance liquid chromatography (HPLC) analysis of Butylcycloheptylprodigiosin

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Compound of Interest

Compound Name: Butylcycloheptylprodigiosin

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Application Notes and Protocols for the HPLC Analysis of Butylcycloheptylprodigiosin

For Researchers, Scientists, and Drug Development Professionals

Introduction

Butylcycloheptylprodigiosin is a member of the prodigiosin family of natural products, which are known for their vibrant red pigmentation and a wide range of biological activities, including immunosuppressive, antibacterial, and anticancer properties. Accurate and reliable quantification of **Butylcycloheptylprodigiosin** is crucial for research, development, and quality control purposes. This document provides a detailed application note and protocol for the analysis of **Butylcycloheptylprodigiosin** using High-Performance Liquid Chromatography (HPLC).

Prodigiosins are typically characterized by their tripyrrole core structure. Due to the conjugated nature of this system, they exhibit strong absorbance in the visible region of the electromagnetic spectrum, making UV-Vis detection a suitable method for HPLC analysis. The lipophilic nature of **Butylcycloheptylprodigiosin** suggests that reversed-phase HPLC will be the most effective separation technique.

Quantitative Data Summary



The following table summarizes hypothetical quantitative data for the HPLC analysis of **Butylcycloheptylprodigiosin**. This data is provided for illustrative purposes to demonstrate the expected performance of the method described below. Actual results may vary depending on the specific instrumentation and experimental conditions.

Parameter	Value
Retention Time (t_R)	8.5 ± 0.2 min
Linearity (R²)	> 0.999
Limit of Detection (LOD)	0.1 μg/mL
Limit of Quantification (LOQ)	0.5 μg/mL
Precision (%RSD)	< 2%
Accuracy (Recovery)	98-102%

Experimental Protocols

This section details the methodology for the HPLC analysis of **Butylcycloheptylprodigiosin**.

- 1. Materials and Reagents
- Butylcycloheptylprodigiosin standard (purity >95%)
- Acetonitrile (HPLC grade)
- Methanol (HPLC grade)
- Water (HPLC grade or Milli-Q)
- Trifluoroacetic acid (TFA) (HPLC grade)
- 0.45 μm syringe filters
- 2. Instrumentation



- HPLC system equipped with a quaternary pump, autosampler, column oven, and a photodiode array (PDA) or UV-Vis detector.
- Analytical column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 μm particle size).
- 3. Chromatographic Conditions
- Mobile Phase A: Water with 0.1% (v/v) TFA
- Mobile Phase B: Acetonitrile with 0.1% (v/v) TFA
- Gradient Elution:
 - 0-2 min: 70% B
 - 2-10 min: 70% to 95% B
 - o 10-12 min: 95% B
 - 12-12.1 min: 95% to 70% B
 - 12.1-15 min: 70% B (re-equilibration)
- Flow Rate: 1.0 mL/min
- Column Temperature: 30 °C
- Detection Wavelength: 535 nm
- Injection Volume: 10 μL
- 4. Standard Solution Preparation
- Stock Solution (1 mg/mL): Accurately weigh 1 mg of **Butylcycloheptylprodigiosin** standard and dissolve it in 1 mL of methanol.
- Working Standards: Prepare a series of working standards by diluting the stock solution with the mobile phase (70% B) to achieve concentrations ranging from 0.5 μg/mL to 50 μg/mL.

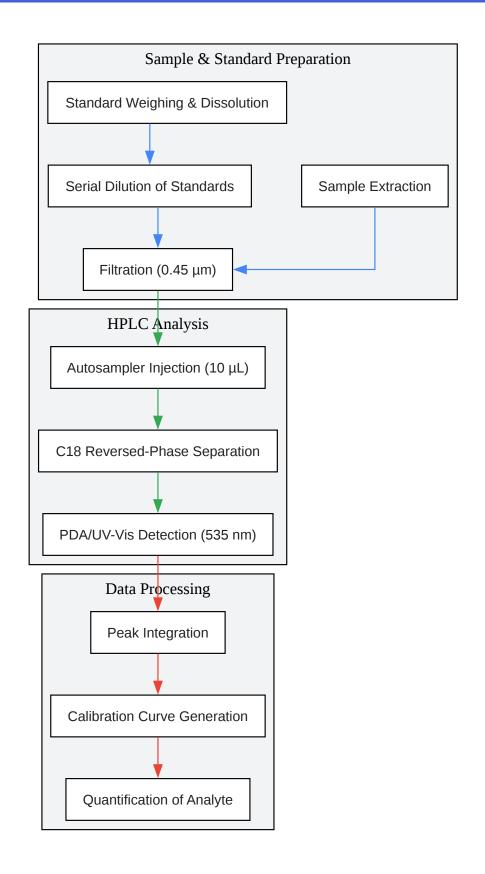


5. Sample Preparation

- Extraction from Bacterial Culture:
 - Centrifuge the bacterial culture to pellet the cells.
 - Extract the cell pellet with an appropriate volume of acidified ethanol or methanol.
 - Vortex thoroughly and centrifuge to remove cell debris.
 - Evaporate the solvent from the supernatant under reduced pressure.
 - Reconstitute the dried extract in a known volume of the mobile phase (70% B).
- Filtration: Filter all samples and standard solutions through a 0.45 μm syringe filter before injection into the HPLC system.
- 6. Data Analysis
- Identify the **Butylcycloheptylprodigiosin** peak in the chromatogram based on its retention time compared to the standard.
- Construct a calibration curve by plotting the peak area of the standards against their known concentrations.
- Quantify the amount of Butylcycloheptylprodigiosin in the samples by interpolating their peak areas on the calibration curve.

Visualizations Experimental Workflow





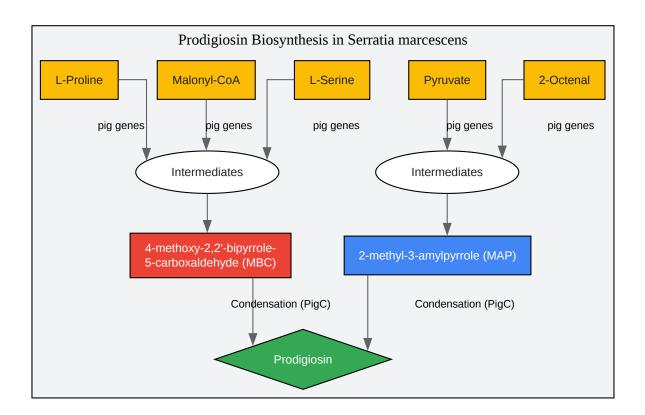
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Caption: HPLC analysis workflow for **Butylcycloheptylprodigiosin**.



Prodigiosin Biosynthesis Pathway

The biosynthesis of prodigiosins in Serratia marcescens is a well-characterized pathway involving the convergence of two branches to produce the final tripyrrole pigment. The pig gene cluster encodes the necessary enzymes for this process.



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Caption: Simplified prodigiosin biosynthesis pathway.

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